An In-depth Technical Guide to 3-(Difluoromethoxy)-4-iodo-1,2-thiazole: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3-(Difluoromethoxy)-4-iodo-1,2-thiazole: Structure, Properties, and Synthetic Strategies
Executive Summary: This document provides a comprehensive technical overview of 3-(difluoromethoxy)-4-iodo-1,2-thiazole, a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will dissect its core chemical structure, detail its physicochemical properties, and propose a robust synthetic pathway. This guide emphasizes the strategic value of its unique functional groups—the 1,2-thiazole core, the difluoromethoxy moiety, and the iodo substituent—which collectively make it a highly valuable scaffold for developing novel molecular entities.
Introduction: A Scaffold of Strategic Importance
3-(Difluoromethoxy)-4-iodo-1,2-thiazole is a synthetic building block designed for advanced chemical research.[1] Its structure is not merely a random assortment of atoms but a deliberate convergence of three key motifs, each contributing distinct and valuable properties for the development of bioactive molecules.
-
The 1,2-Thiazole Core: The thiazole ring is a well-established "privileged structure" in medicinal chemistry.[1][2] It is an aromatic five-membered heterocycle containing both sulfur and nitrogen, which can engage in various non-covalent interactions with biological targets. Thiazole derivatives have been investigated for a wide array of therapeutic applications.[1][3][4]
-
The Difluoromethoxy (OCF₂H) Moiety: The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The difluoromethoxy group is particularly strategic; it can serve as a bioisostere for hydroxyl or methoxy groups while offering unique advantages. It often enhances metabolic stability, increases lipophilicity to improve membrane permeability, and can act as a hydrogen bond donor, potentially strengthening binding affinity to target proteins.[1]
-
The 4-Iodo Substituent: The iodine atom at the 4-position is a versatile synthetic handle.[1] It is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. This reactivity allows chemists to efficiently introduce a wide range of molecular fragments at this position, enabling the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[1][5]
Physicochemical Properties and Structural Elucidation
The precise arrangement of atoms and functional groups dictates the compound's behavior and utility.
Table 1: Compound Identification and Properties
| Property | Value | Source |
| IUPAC Name | 3-(Difluoromethoxy)-4-iodo-1,2-thiazole | - |
| Molecular Formula | C₄H₂F₂INOS | Calculated |
| Molecular Weight | 277.03 g/mol | [1] |
| InChI Key | ZJBOJSYJKJKRTI-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=NS1)OC(F)F)I | - |
Chemical Structure
The spatial arrangement of the atoms is visualized below.
Caption: Proposed two-step synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system designed for clarity and reproducibility by trained chemists.
Step 1: Synthesis of 3-Hydroxy-4-iodo-1,2-thiazole
-
Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-hydroxy-1,2-thiazole (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Causality: NIS is a mild and efficient source of electrophilic iodine, ideal for iodinating electron-rich heterocyclic systems like 3-hydroxy-1,2-thiazole. [6]The activated ring preferentially directs substitution to the C4 position.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the iodinated intermediate.
Step 2: Synthesis of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole
-
Reactor Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add the 3-hydroxy-4-iodo-1,2-thiazole intermediate (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by sodium 2-chloro-2,2-difluoroacetate (1.5 eq).
-
Causality: Sodium 2-chloro-2,2-difluoroacetate serves as a precursor to difluorocarbene (:CF₂) upon heating, which then reacts in a complex mechanism with the phenoxide (formed in situ by the base) to generate the difluoromethoxy group. This is a common method for O-difluoromethylation.
-
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Cool the mixture to room temperature and pour it into ice-water. Extract the product with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude material should be purified via flash column chromatography to afford the final product, 3-(difluoromethoxy)-4-iodo-1,2-thiazole.
Applications in Research and Development
The primary value of 3-(difluoromethoxy)-4-iodo-1,2-thiazole lies in its role as a versatile intermediate for constructing more complex molecules. The presence of the iodo group is key to its utility.
Utility in Cross-Coupling Reactions
The C-I bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon or carbon-heteroatom bonds with high efficiency. This allows researchers to append a vast array of chemical groups to the thiazole core.
Sources
- 1. 3-(Difluoromethoxy)-4-iodo-1,2-thiazole | Benchchem [benchchem.com]
- 2. Showing Compound Thiazole (FDB000907) - FooDB [foodb.ca]
- 3. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
